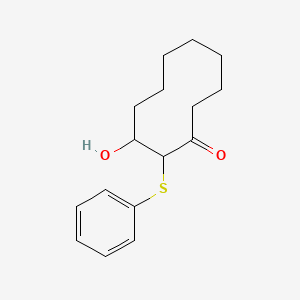![molecular formula C14H8O3 B14323154 11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione CAS No. 100343-44-0](/img/structure/B14323154.png)
11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its multiple ring systems and the presence of both ketone and ether functional groups. Its intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione typically involves multi-step organic reactions. The process often starts with simpler cyclic compounds, which undergo a series of cyclization and functional group transformations. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts that facilitate the formation of the tetracyclic core.
Industrial Production Methods
Industrial production of this compound, if applicable, would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione has several applications in scientific research:
Chemistry: It is used as a model compound to study complex organic reactions and to develop new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of 11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s tetracyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 11-Oxatetracyclo[8.5.0.0 2,12 .0 3,8 ]pentadeca-1,3,5,7,9,12,14-heptaene
- Ethyl 11-oxa-12-azatetracyclo[7.5.1.0{5,15}.0{10,14}]pentadeca-1,3,5(15),6,8,10(14),12-heptaene-13-carboxylate
Uniqueness
What sets 11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione apart from similar compounds is its specific arrangement of functional groups and ring systems. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
100343-44-0 |
|---|---|
Molecular Formula |
C14H8O3 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
11-oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione |
InChI |
InChI=1S/C14H8O3/c15-11-8-5-1-3-7-4-2-6-9(10(7)8)13-14(17-13)12(11)16/h1-6,13-14H |
InChI Key |
UMCOBBODKOFWQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4C(O4)C(=O)C(=O)C3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




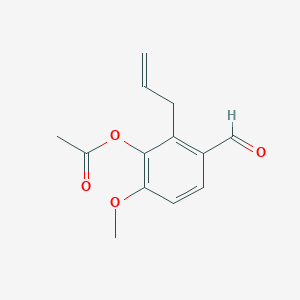
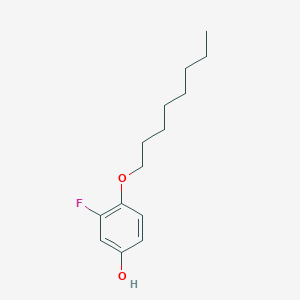
![[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile](/img/structure/B14323085.png)
![[Oxido(propoxy)phosphoryl] phosphate](/img/structure/B14323102.png)
![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)
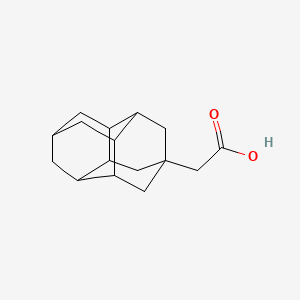

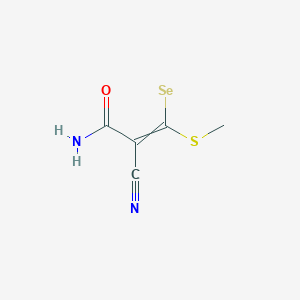
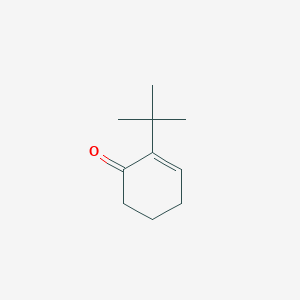
![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)

